{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol
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Overview
Description
{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol is a complex organic compound with a unique structure that includes a benzyl group, a chlorobenzyl group, and an imidazole ring
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Imidazole derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of bonds during the formation of the imidazole . This interaction can result in changes to the target’s function, potentially leading to the observed biological effects .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of pathways due to their broad spectrum of biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, and more .
Pharmacokinetics
The pharmacokinetic properties of imidazole derivatives can vary widely depending on the specific structure of the compound .
Result of Action
Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level, often related to their interaction with their targets and the resulting changes in function .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the benzyl and chlorobenzyl groups. The sulfinyl group is then added through a sulfoxidation reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and concentration, is crucial to achieve consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The benzyl and chlorobenzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while reduction can yield a simpler imidazole derivative .
Scientific Research Applications
Chemistry
In chemistry, {1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of sulfinyl and imidazole groups on biological systems. It may serve as a model compound for understanding the interactions between these functional groups and biological molecules .
Medicine
Its unique structure may allow for the development of new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering .
Comparison with Similar Compounds
Similar Compounds
- {1-benzyl-2-[(4-methylbenzyl)sulfinyl]-1H-imidazol-5-yl}methanol
- {1-benzyl-2-[(4-fluorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol
- {1-benzyl-2-[(4-bromobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol
Uniqueness
Compared to these similar compounds, {1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to different biological and chemical properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[3-benzyl-2-[(4-chlorophenyl)methylsulfinyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c19-16-8-6-15(7-9-16)13-24(23)18-20-10-17(12-22)21(18)11-14-4-2-1-3-5-14/h1-10,22H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSONNXUTXSQACA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2S(=O)CC3=CC=C(C=C3)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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